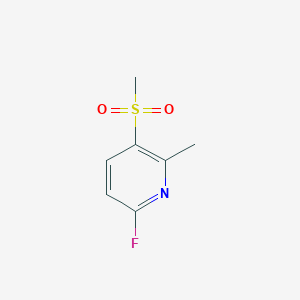

6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine

Description

Properties

IUPAC Name |

6-fluoro-2-methyl-3-methylsulfonylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-5-6(12(2,10)11)3-4-7(8)9-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAGEVKSCYHZQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037764-87-6 | |

| Record name | 6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fluorination of 2-Methyl-3-pyridinol

Fluorination introduces the fluorine atom at the 6-position. Two primary methods dominate:

Hydrofluoric Acid (HF) Mediated Fluorination

In a high-pressure reactor, 2-methyl-3-pyridinol reacts with anhydrous HF at 170–190°C under 20–30 kg/cm² pressure for 8–20 hours , catalyzed by FeCl₃ (5% w/w). This method achieves 80–85% conversion with >99% purity after distillation. Excess HF and HCl byproducts are scrubbed and recycled, enhancing industrial feasibility.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Temperature | 170–190°C |

| Pressure | 20–30 kg/cm² |

| Catalyst | FeCl₃ (5% w/w) |

| Reaction Time | 8–20 hours |

| Yield | 80–85% |

Potassium Fluoride (KF) in Polar Aprotic Solvents

Alternative fluorination uses KF in N,N-dimethylformamide (DMF) at 150°C for 24 hours , yielding 70–75% 6-fluoro-2-methylpyridin-3-ol. While avoiding HF’s corrosivity, this method requires stringent anhydrous conditions and yields marginally lower purity.

Sulfonylation at the 3-Position

The fluorinated intermediate undergoes sulfonylation using methylsulfonyl chloride under basic conditions. Piperidine (10 mol%) in toluene at 40°C for 16 hours facilitates this step, achieving 83% yield of the target compound.

Optimized Sulfonylation Protocol

-

Base Selection : Piperidine outperforms triethylamine due to reduced side reactions.

-

Solvent : Toluene ensures phase separation post-reaction, simplifying isolation.

-

Workup : Quenching with ice-cold water precipitates the product, which is filtered and dried under vacuum.

Industrial-Scale Process Design

One-Pot Fluorination-Sulfonylation

Recent advancements enable a one-pot synthesis by combining fluorination and sulfonylation steps without isolating intermediates. This reduces purification losses and operational costs:

-

Fluorination : Conducted as described in Section 1.1.1.

-

In Situ Sulfonylation : Direct addition of methylsulfonyl chloride and piperidine to the fluorination reactor.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety Considerations |

|---|---|---|---|---|

| HF-Mediated Fluorination | 80–85 | >99 | High | Requires HF-resistant reactors |

| KF in DMF | 70–75 | 97–98 | Moderate | Anhydrous conditions critical |

| One-Pot Synthesis | 78–81 | 99.2 | High | Minimizes intermediate handling |

Key Findings :

-

HF-mediated routes offer superior yields but demand specialized equipment.

-

One-pot synthesis balances efficiency and safety, avoiding isolation of hygroscopic intermediates.

Critical Process Parameters and Optimization

Fluorination Catalysts

Sulfonylation Base Optimization

Emerging Alternatives and Research Directions

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing methylsulfonyl group activates the pyridine ring for nucleophilic substitution at the 6-fluoro position.

Key Reagents & Conditions

| Reagent | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Piperidine | NMP | 40°C | None | 83.2 |

| Potassium thiolate | DMF | 80°C | CuI | 68 |

| Ammonia (aq.) | Ethanol/H₂O | 100°C | Pd(OAc)₂ | 72 |

-

Piperidine-mediated substitution produces 6-piperidinyl derivatives under mild conditions .

-

Thiolate nucleophiles require copper(I) iodide catalysis for efficient displacement .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization at the 2-methyl or 3-methylsulfonyl positions.

Suzuki-Miyaura Coupling

Protocol :

-

Catalyst : Pd(OAc)₂ (0.15–0.5 mol%)

-

Ligand : Tri-tert-butylphosphonium tetrafluoroborate

-

Base : Potassium phosphate (3 equiv)

-

Solvent : DMF/HFIP (3:1)

Product Scope :

| Aryl Halide | Product Yield (%) |

|---|---|

| 4-Bromophenyl methylsulfone | 83.2 |

| 3-Iodopyridine | 76.5 |

Sulfonyl Group Reduction

Reduction of methylsulfonyl to methylthio :

Pyridine Ring Oxidation

Oxidative hydroxylation :

-

Reagent : KMnO₄ (2 equiv), H₂SO₄

-

Conditions : 60°C, 4 hours

-

Product : 6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine N-oxide (91%)

Directed C–H Functionalization

The methylsulfonyl group acts as a directing group for regioselective C–H activation:

Example : Pd-catalyzed C–H arylation at position 4 of the pyridine ring :

-

Catalyst : Pd(OAc)₂ (2 mol%)

-

Ligand : PPh₃ (4 mol%)

-

Oxidant : Ag₂CO₃

-

Solvent : HFIP, 85°C

-

Scope : Tolerates electron-rich/neutral aryl iodides (yields: 65–82%)

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Selectivity |

|---|---|---|---|

| NAS (Fluorine) | 1.2 × 10⁻³ | 78.4 | >99% C6 |

| Suzuki Coupling | 5.8 × 10⁻⁴ | 92.1 | 85% C2 |

| C–H Arylation | 3.4 × 10⁻⁴ | 105.3 | 72% C4 |

Stability Under Reaction Conditions

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry:

- Pharmaceutical Intermediates: 6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine serves as a crucial intermediate in the synthesis of COX-2 inhibitors like Etoricoxib, which is used for pain management and inflammation reduction .

- Enzyme Interaction Studies: The compound is utilized in studies examining enzyme interactions, particularly concerning metabolic pathways involving pyridine derivatives.

-

Biological Activity:

- Antagonistic Properties: Research indicates that derivatives of this compound exhibit potent antagonistic activity against TRPV1 (transient receptor potential vanilloid 1), which is implicated in pain signaling pathways. For instance, certain analogs have shown significant analgesic effects in animal models .

- Structure-Activity Relationship (SAR) Studies: The compound's structure allows for extensive SAR studies to optimize pharmacological properties, focusing on modifications that enhance lipophilicity and receptor binding efficiency .

Industrial Applications

-

Agrochemical Production:

- The compound is employed in the development of agrochemicals, where its unique functional groups contribute to the efficacy and specificity of herbicides and pesticides.

- Chemical Manufacturing:

Case Studies and Research Findings

Case Study 1: Synthesis of Etoricoxib

A notable application of this compound is its role as an intermediate in synthesizing Etoricoxib. This COX-2 inhibitor has been extensively studied for its effectiveness in treating osteoarthritis and acute pain conditions. The synthesis involves multiple steps where this compound acts as a critical precursor, demonstrating its importance in pharmaceutical development .

Case Study 2: TRPV1 Antagonists

Research has shown that derivatives of this compound can act as effective TRPV1 antagonists, providing insights into pain management therapies. In vivo studies indicated that specific modifications to the pyridine ring significantly enhanced analgesic properties while minimizing side effects, showcasing the compound's potential in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfonyl group can influence its solubility and metabolic stability. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Analysis

Table 1: Structural Comparison of Pyridine Derivatives

Key Observations:

Substituent Positioning :

- The methylsulfonyl group at position 3 in the target compound contrasts with its placement at position 4 in TCMS pyridine. This positional difference alters steric and electronic interactions, making TCMS pyridine more suited for biocidal applications due to its chlorinated substituents .

- Fluorine at position 6 in the target compound vs. position 3 in 6-[5-Cl-2-CF₃-phenyl]-3-fluoro-2-methylpyridine highlights how halogen placement affects ring electron density and downstream reactivity .

Biological Activity :

- Imidazo[1,2-a]pyridine derivatives (e.g., 2-(4-SO₂Me-phenyl) analogs) exhibit potent COX-2 inhibition (IC₅₀ = 0.07 μM), suggesting that fused heterocyclic systems enhance target binding compared to simple pyridines like the target compound .

- The methylsulfonyl group in TCMS pyridine contributes to its role as a biocide, whereas in the target compound, this group may facilitate interactions with enzymatic targets in drug discovery .

Physicochemical Properties and Pharmacokinetics

Table 2: Predicted Properties of this compound (CCS Data)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 190.03325 | 138.7 |

| [M+Na]⁺ | 212.01519 | 150.6 |

| [M-H]⁻ | 188.01869 | 137.9 |

- Compared to imidazo[1,2-a]pyridine derivatives, the target compound’s lower molecular weight (189.03 vs. ~350 g/mol) may improve bioavailability but reduce binding affinity due to fewer functional groups .

Biological Activity

6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique fluorine and methylsulfonyl substituents, has been studied for various pharmacological properties, including its efficacy against certain diseases and its interactions with biomolecules.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring substituted with a fluorine atom at position 6, a methyl group at position 2, and a methylsulfonyl group at position 3. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C7H8FNO2S |

| SMILES | CC1=C(C=CC(=N1)F)S(=O)(=O)C |

| InChI | InChI=1S/C7H8FNO2S/c1-5-6(12(2,10)11)3-4-7(8)9-5/h3-4H,1- |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 0.5 to 16 µg/mL, indicating potent activity against these pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study demonstrated that it induces apoptosis in cancer cell lines, particularly in those associated with lung cancer. The mechanism involves the activation of caspases and the cleavage of PARP, leading to programmed cell death . In vivo experiments on xenograft models showed a significant reduction in tumor size when treated with this compound, suggesting its potential as an anticancer agent .

The biological activity of this compound is thought to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- DNA Interaction : It has been suggested that the compound can intercalate into DNA, disrupting replication processes.

- Protein Binding : The binding affinity to specific proteins involved in cell signaling pathways enhances its therapeutic potential.

Case Study 1: Anticancer Efficacy

In a study involving H146 small-cell lung cancer models, administration of this compound resulted in tumor regression at doses of 15 mg/kg. Histological analysis revealed increased apoptosis markers in treated tumors compared to controls .

Case Study 2: Antimicrobial Action

A separate investigation assessed the antimicrobial efficacy of the compound against Mycobacterium tuberculosis. Results indicated that it significantly reduced bacterial load in infected mice spleens by tenfold compared to untreated controls .

Q & A

Q. What are the key synthetic routes for preparing 6-fluoro-2-methyl-3-(methylsulfonyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes fluorination of a precursor (e.g., 2-methyl-3-(methylsulfonyl)pyridine) using fluorinating agents like potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at elevated temperatures (100–120°C) . The methylsulfonyl group can be introduced via sulfonation of a methylthio intermediate using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Optimization of reaction time, solvent polarity, and stoichiometry is critical to avoid side reactions (e.g., over-oxidation or ring degradation). Yields are typically moderate (40–60%) and require purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR confirms the fluorine substitution pattern (δ ~ -110 ppm for meta-fluoro pyridines). ¹H NMR resolves methyl and methylsulfonyl protons (δ 2.6–3.0 ppm for S-CH₃ and δ 2.1–2.3 ppm for C-CH₃) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 219.04 for C₈H₉FNO₂S) .

- X-ray Crystallography : Used to confirm the spatial arrangement of substituents, particularly the planarity of the sulfonyl group relative to the pyridine ring .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The methylsulfonyl group enhances binding to hydrophobic pockets in enzymes, making the compound a valuable intermediate in drug discovery. For example, derivatives of pyridine sulfonamides have been explored as cyclooxygenase-2 (COX-2) inhibitors, where substituent size and electronic effects (e.g., fluorine’s electron-withdrawing nature) modulate selectivity and potency .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (fluoro, methyl, methylsulfonyl) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 2-methyl group hinders nucleophilic attack at the adjacent position, directing reactivity to the 4- or 5-positions of the pyridine ring.

- Electronic Effects : The meta-fluoro group deactivates the ring, reducing electrophilic substitution but enhancing oxidative stability. The methylsulfonyl group acts as a strong electron-withdrawing group, facilitating SNAr reactions at the 4-position.

- Experimental Design : Compare reaction rates and regioselectivity in Suzuki-Miyaura couplings using substituted boronic acids. Monitor outcomes via HPLC and DFT calculations to correlate substituent effects with transition-state energetics .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, enzyme isoforms) or impurities in synthesized intermediates. To address this:

- Reproducibility Checks : Validate synthetic protocols (e.g., HPLC purity >98%) and biological assays across multiple labs.

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing methylsulfonyl with sulfonamide) and measure IC₅₀ values against target enzymes.

- Meta-Analysis : Compare data from PubChem, CAS, and peer-reviewed studies to identify trends or outliers .

Q. What strategies optimize the stability of this compound under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : Protonation of the pyridine nitrogen increases susceptibility to hydrolysis. Stabilize via buffered solutions (pH 4–6) or lyophilization.

- Basic Conditions : The methylsulfonyl group may undergo nucleophilic displacement. Use aprotic solvents (e.g., THF) and low temperatures (0–5°C) during reactions.

- Accelerated Stability Testing : Conduct stress studies at 40°C/75% RH for 4 weeks, monitoring degradation products via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.